molecular formula C9H17IO2 B1600598 4-Iodobutyl Pivalate CAS No. 82131-05-3

4-Iodobutyl Pivalate

Cat. No.: B1600598
CAS No.: 82131-05-3
M. Wt: 284.13 g/mol
InChI Key: MGIGUULSKMFMTP-UHFFFAOYSA-N
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Description

4-Iodobutyl Pivalate is a chemical compound with the molecular formula C9H17IO2 and a molecular weight of 284.14 . It is primarily used for research and development purposes .


Molecular Structure Analysis

The linear formula of this compound is C9H17IO2 . The exact mass of the compound is 284.027313 Da .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.425g/cm3, a boiling point of 262.025ºC at 760 mmHg, and a flash point of 112.269ºC .

Scientific Research Applications

Synthesis and Chemical Stability

One study focused on the synthesis and evaluation of various esters, including pivalyl ester, as potential ophthalmic prodrugs, highlighting the importance of chemical stability and lipophilicity in drug design (Niemi et al., 2005). This research suggests that ester compounds, by analogy, like 4-Iodobutyl Pivalate, could be explored for their potential as prodrugs, taking advantage of their stability and lipophilicity for medical applications (Niemi et al., 2005).

Catalytic Applications

Another study demonstrated the use of pivalic acid in palladium-catalyzed benzene arylation, incorporating catalytic pivalic acid as a proton shuttle and a key element in catalyst design (Lafrance & Fagnou, 2006). This indicates that pivalic acid derivatives, such as this compound, might be investigated for their roles in catalytic reactions, potentially facilitating or enhancing chemical synthesis processes (Lafrance & Fagnou, 2006).

Nanoparticle and Polymer Applications

Research on the synthesis of poly(vinyl pivalate)-based magnetic nanocomposites through suspension polymerization process illustrates the development of new materials for biomedical applications (Araujo et al., 2015). This suggests that compounds like this compound could be relevant in the synthesis of nanocomposites or polymers, potentially for use in medical devices or treatments (Araujo et al., 2015).

Safety and Hazards

4-Iodobutyl Pivalate can cause skin and eye irritation, and may also cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

4-Iodobutyl Pivalate is primarily used for research and development purposes . It has been gaining attention from the scientific community due to its potential applications in various fields.

Properties

IUPAC Name

4-iodobutyl 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17IO2/c1-9(2,3)8(11)12-7-5-4-6-10/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGIGUULSKMFMTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30474199
Record name 4-Iodobutyl Pivalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82131-05-3
Record name 4-Iodobutyl Pivalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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